2-(3-fluorophenyl)-N-hydroxyacetamide is an organic compound characterized by a fluorinated phenyl group attached to an N-hydroxyacetamide moiety. Its chemical structure can be described by the formula C9H10FNO2, and it has a molecular weight of approximately 185.18 g/mol. This compound is of significant interest in various scientific fields, including chemistry, biology, and medicine, due to its potential applications as a building block for complex molecules and its biological activities.
The compound can be synthesized from 3-fluoroaniline through a series of chemical reactions involving acetic anhydride and hydroxylamine. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
2-(3-fluorophenyl)-N-hydroxyacetamide falls under the category of N-hydroxyacetamides, which are known for their diverse biological activities. The presence of the fluorine atom in its structure enhances its chemical properties, making it a valuable candidate for further research and development in pharmaceuticals and materials science.
The synthesis of 2-(3-fluorophenyl)-N-hydroxyacetamide typically involves the following steps:
The molecular structure of 2-(3-fluorophenyl)-N-hydroxyacetamide features:
2-(3-fluorophenyl)-N-hydroxyacetamide can undergo various chemical transformations:
The mechanism by which 2-(3-fluorophenyl)-N-hydroxyacetamide exerts its biological effects is primarily linked to its ability to inhibit specific enzymes or act as a ligand in biochemical assays. Studies suggest that compounds with N-hydroxyacetamide moieties can interact with metal ions in enzyme active sites, thereby modulating enzyme activity.
Research indicates that this compound may exhibit anti-inflammatory and anticancer properties, potentially through pathways involving apoptosis and cell cycle regulation. Specific data on IC50 values or binding affinities would require further experimental investigation but are critical for understanding its therapeutic potential.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the identity and purity of synthesized compounds .
2-(3-fluorophenyl)-N-hydroxyacetamide has several scientific uses:
This compound represents a versatile tool in both academic research and industrial applications due to its unique structural features and reactivity profile.
2-(3-Fluorophenyl)-N-hydroxyacetamide belongs to the hydroxamic acid derivatives, a class of compounds characterized by the presence of the N-hydroxyacetamide functional group (–CONHOH). This group serves as a potent zinc-chelating pharmacophore, enabling strong, bidentate coordination to metal ions in enzyme active sites [6]. The compound’s structure comprises two key domains:
Table 1: Key Identifiers and Physicochemical Properties of 2-(3-Fluorophenyl)-N-hydroxyacetamide
Property | Value |
---|---|
CAS Number | 2593-87-5 |
PubChem CID | 24708751 |
Molecular Formula | C₈H₈FNO₂ |
Molecular Weight | 169.16 g/mol |
SMILES | O=C(NO)CC1=CC=CC(F)=C1 |
Storage Conditions | Room temperature, powder form |
GHS Hazard Statements | H302, H315, H319, H335 (Warning) |
The fluorine atom at the meta position of the phenyl ring enhances electronegativity and lipophilicity, potentially optimizing interactions with hydrophobic enzyme subsites (e.g., S1′ pockets in MMPs) [4]. This aligns with structure-activity relationship (SAR) principles governing hydroxamate-based inhibitors, where aromatic capping groups fine-tune selectivity [6].
Hydroxamic acids emerged as critical scaffolds in the 1990s with the development of broad-spectrum metalloproteinase inhibitors like batimastat and marimastat. These early inhibitors featured hydroxamate groups chelating the catalytic zinc ion of matrix metalloproteinases (MMPs) but suffered from poor selectivity due to conserved active sites across MMP subtypes [4] [10].
2-(3-Fluorophenyl)-N-hydroxyacetamide represents a structural simplification of these prototypes, retaining the essential zinc-binding function while incorporating a compact, fluorinated cap. This design aimed to mitigate off-target effects by exploiting subtle differences in enzyme exosites [4]. Key historical milestones include:
Table 2: Evolution of Hydroxamate-Based Metalloproteinase Inhibitors
Inhibitor Generation | Example Compound | Key Structural Features | Target Enzymes |
---|---|---|---|
First-Generation | Batimastat | Peptidomimetic backbone, bulky cap | MMP-1/2/3/7/9 (broad) |
Second-Generation | CGS-25966 | Non-peptidic sulfonamide, fluorophenyl | MMP-2/9 |
Simplified Derivatives | 2-(3-Fluorophenyl)-N-hydroxyacetamide | Minimalist acetamide, fluorophenyl cap | MMP-7/13 (hypothesized) |
Research into fluorophenyl-hydroxamates like 2-(3-fluorophenyl)-N-hydroxyacetamide gained traction alongside discoveries that small-molecule inhibitors could avoid the pharmacokinetic limitations of peptide-based designs. For instance, analogs of CGS-25966 (which shares the fluorophenyl motif) showed efficacy in tumor imaging, underscoring the pharmacophore’s versatility [7]. The compound’s minimal structure also facilitated synthetic accessibility, making it a candidate for structure-activity relationship (SAR) studies probing MMP isoform selectivity [4] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1